molecular formula C14H15ClFNO B11853976 1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride

1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride

Katalognummer: B11853976
Molekulargewicht: 267.72 g/mol
InChI-Schlüssel: HHOQSRNTBSKBJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorine atom and a phenoxy group attached to a phenyl ring, which is further connected to a methylmethanamine group. The hydrochloride form enhances its solubility in water, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride typically involves multiple steps:

    Formation of the Phenoxyphenyl Intermediate: The initial step involves the reaction of 2-fluorophenol with phenol in the presence of a base to form 2-fluoro-6-phenoxyphenol.

    Amination: The intermediate is then subjected to a nucleophilic substitution reaction with N-methylmethanamine under controlled conditions to form the desired amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is the corresponding amine.

    Substitution: The major product depends on the nucleophile used in the reaction.

Wissenschaftliche Forschungsanwendungen

1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-fluoro-6-phenoxyphenylboronic acid
  • (2-fluoro-6-phenoxyphenyl)(piperidin-1-yl)methanone
  • (2-fluoro-6-phenoxyphenyl)(morpholino)methanone

Uniqueness

1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride stands out due to its unique combination of a fluorine atom and a phenoxy group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where high specificity and potency are required.

Eigenschaften

Molekularformel

C14H15ClFNO

Molekulargewicht

267.72 g/mol

IUPAC-Name

1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C14H14FNO.ClH/c1-16-10-12-13(15)8-5-9-14(12)17-11-6-3-2-4-7-11;/h2-9,16H,10H2,1H3;1H

InChI-Schlüssel

HHOQSRNTBSKBJE-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=C(C=CC=C1F)OC2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.